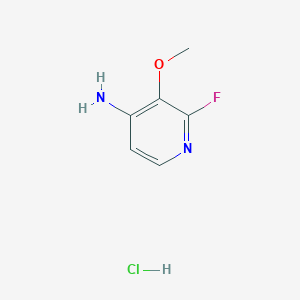

2-Fluoro-3-methoxypyridin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

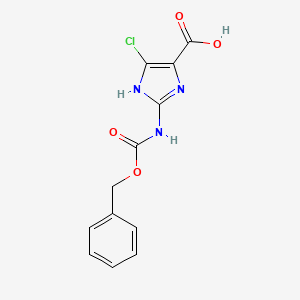

“2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H7FN2O.ClH . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7FN2O.ClH/c1-10-5-4 (8)2-3-9-6 (5)7;/h2-3H,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Antibacterial Activity

Pyridonecarboxylic acids, including derivatives related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, have shown potential as antibacterial agents. Egawa et al. (1984) synthesized and evaluated compounds with substituted cyclic amino groups, finding several to be more active than enoxacin and worthy of further biological study (Egawa et al., 1984).

Histochemical Applications

Björklund and Stenevi (1970) discovered that hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with gaseous formaldehyde and certain phenylethylamines and indolylethylamines, which includes derivatives of this compound (Björklund & Stenevi, 1970).

Role in Synthesis of Nucleosides

Nesnow and Heidelberger (1975) reported the isolation of 4-Amino-5-fluoro-2-pyridone, a hydrochloride salt derivative from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This process played a crucial role in the synthesis of blocked nucleosides, showcasing the compound's significance in nucleoside synthesis (Nesnow & Heidelberger, 1975).

Synthesis Methodology

Kuduk et al. (2005) developed an efficient method for synthesizing fluoropyridines, including derivatives of this compound, via the fluorodenitration reaction. This method is general for nitro-substituted pyridines and notable for its mild conditions and general applicability (Kuduk et al., 2005).

Antitumor Activity

Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to this compound. The study revealed significant cytotoxic activity against murine and human tumor cell lines (Tsuzuki et al., 2004).

Fluorescence Probes

Gabe et al. (2006) synthesized 4-methoxy-substituted BODIPY derivatives, demonstrating improved solubility in aqueous solutions and potential for developing novel fluorescence probes. The study exemplifies the utility of this compound derivatives in creating sensitive and specific fluorescence probes (Gabe et al., 2006).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2-fluoro-3-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMCAJWXUKTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)